Trichlormethiazide-13C6
CAS No.:
Cat. No.: VC0199213
Molecular Formula: C₂¹³C₆H₈Cl₃N₃O₄S₂
Molecular Weight: 386.61
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂¹³C₆H₈Cl₃N₃O₄S₂ |
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Molecular Weight | 386.61 |
Introduction
Chemical Structure and Properties
Trichlormethiazide-13C6 is characterized by its unique molecular structure incorporating six carbon-13 atoms within the benzothiadiazine ring system. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons, constituting approximately 1.1% of all natural carbon on Earth .
Basic Identification
The chemical identity of Trichlormethiazide-13C6 can be summarized as follows:
The molecular formula C213C6H8Cl3N3O4S2 indicates that six of the carbon atoms in the structure are the carbon-13 isotope rather than the more common carbon-12. This isotopic enrichment creates a mass difference that can be detected through various analytical techniques, particularly mass spectrometry.
Structural Characteristics
Trichlormethiazide-13C6 maintains the same structural framework as its non-labeled counterpart, featuring:
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A benzothiadiazine ring system where the benzene portion contains the 13C-labeled carbons
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A sulfonamide group at the 7-position
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A chlorine substituent at the 6-position
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A dichloromethyl group at the 3-position
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Sulfur dioxide groups creating a 1,1-dioxide structure
The parent compound trichlormethiazide lacks chiral centers, and this characteristic is maintained in the 13C-labeled version .
Synthesis and Isotopic Labeling
Isotopic Labeling Principles
The synthesis of Trichlormethiazide-13C6 relies on principles of isotopic labeling using carbon-13 enriched precursors. This technique is fundamental to creating compounds that can be distinguished from their natural counterparts while maintaining identical chemical behavior.
Carbon-13 (13C) is a stable, non-radioactive isotope that makes up approximately 1.1% of natural carbon . Unlike radioactive tracers, stable isotope-labeled compounds like Trichlormethiazide-13C6 pose no radiation hazards and are preferred for many research applications.
Analytical Verification
The successful synthesis of Trichlormethiazide-13C6 requires verification through various analytical techniques:
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Mass spectrometry to confirm the incorporation of 13C atoms, evidenced by a molecular ion peak at m/z 386.61
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the specific positions of 13C incorporation
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High-performance liquid chromatography (HPLC) to assess purity
Isotopic purity is a critical quality parameter, typically maintained at 95% or higher for research-grade material.
Applications in Pharmacological Research
Pharmacokinetic Studies
Trichlormethiazide-13C6 serves as an invaluable tool in pharmacokinetic research, allowing scientists to track the absorption, distribution, metabolism, and excretion (ADME) processes of the drug with high specificity and accuracy.
The parent compound, trichlormethiazide, is a thiazide diuretic used in treating hypertension and edema . Understanding its pharmacokinetic properties is crucial for optimizing therapeutic regimens. The 13C-labeled version enables researchers to:
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Distinguish between administered drug and endogenous compounds
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Track metabolic transformations with precision
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Quantify drug concentrations in complex biological matrices
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Conduct mass balance studies to account for all administered drug
Metabolic Pathway Elucidation
One of the most significant applications of Trichlormethiazide-13C6 is in mapping metabolic pathways. When the labeled compound undergoes biotransformation, the 13C atoms serve as markers that can be tracked through various metabolites. This enables researchers to:
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Identify previously unknown metabolites
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Determine the relative importance of different metabolic routes
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Understand potential sources of drug interactions
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Assess metabolic differences between species (critical for translational research)
The mechanism of action of trichlormethiazide involves preventing active chloride reabsorption at the early distal tubule through interaction with the sodium chloride cotransporter . The 13C-labeled version helps researchers understand how structural modifications affect this interaction at a molecular level.
Analytical Method Development
Trichlormethiazide-13C6 is extensively used as an internal standard in the development and validation of analytical methods:
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In liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard for the quantification of trichlormethiazide in biological samples
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The mass difference between the labeled and unlabeled compounds allows for simultaneous detection without chromatographic separation
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It compensates for matrix effects and variations in extraction efficiency, improving analytical accuracy
Comparative Analysis with Parent Compound
Physiochemical Properties Comparison
While Trichlormethiazide-13C6 maintains identical chemical behavior to its non-labeled counterpart, certain physical properties show slight differences due to the isotopic effect:
The small difference in molecular weight (5.91 g/mol) is due to the six 13C atoms replacing six 12C atoms in the structure.
Adverse Effect Profile and Clinical Considerations
Structure-Activity Relationship Insights
The structure-activity relationship (SAR) of thiazide diuretics provides valuable insights for researchers working with Trichlormethiazide-13C6:
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The electron-withdrawing chlorine at position 6 is essential for diuretic activity
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The sulfonamide group at position 7 contributes to the compound's acidity and activity
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The hydrogen atom at the 2-N position is particularly acidic due to the presence of electron-withdrawing groups
Understanding these relationships helps researchers interpret data obtained using the labeled compound and design studies that leverage its unique properties.
Detection Techniques and Analytical Methods
Mass Spectrometry Applications
Mass spectrometry represents the primary analytical technique for detecting and quantifying Trichlormethiazide-13C6. The isotopic labeling creates distinct mass spectral patterns:
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The molecular ion of Trichlormethiazide-13C6 appears at m/z 386.61, compared to m/z 380.7 for the unlabeled compound
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Fragment ions also show corresponding mass shifts depending on which portions of the molecule contain the 13C atoms
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This mass difference allows clear discrimination between labeled and unlabeled compounds in complex mixtures
Carbon-13 NMR Spectroscopy
Carbon-13 NMR spectroscopy offers another powerful tool for analyzing Trichlormethiazide-13C6:
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The 13C-enriched positions show significantly enhanced signal intensity
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This allows detailed structural confirmation and assessment of isotopic purity
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Coupling patterns provide information about the molecular environment of each labeled carbon
Carbon-13's natural spin of −1/2 makes it directly observable by NMR spectroscopy, unlike carbon-12 .
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